

# Gold-193: A Comparative Guide to a Promising Radiometal for Nanoparticle Labeling

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of nanomedicine continually seeks novel radiometals to enhance the diagnostic and therapeutic capabilities of nanoparticles. Among the contenders, **Gold-193** (193Au) is emerging as a radionuclide of significant interest. This guide provides an objective comparison of 193Au with other established radiometals for nanoparticle labeling, supported by experimental data and detailed protocols to aid researchers in their selection process.

## A Comparative Analysis of Radiometal Properties

The choice of a radiometal for nanoparticle labeling is dictated by its intrinsic physical and chemical properties, which in turn determine its suitability for specific applications in imaging and therapy. A summary of these properties for **Gold-193** and other commonly used radiometals is presented below.



| Propert<br>y                                              | Gold-<br>193<br>( <sup>193</sup> Au)                      | Technet<br>ium-<br>99m<br>( <sup>99m</sup> Tc)       | Indium-<br>111<br>(¹¹¹In)                        | Lutetiu<br>m-177<br>( <sup>177</sup> Lu)        | Gallium-<br>68<br>( <sup>68</sup> Ga) | Copper-<br>64<br>( <sup>64</sup> Cu)            | Gold-<br>198<br>( <sup>198</sup> Au)          |
|-----------------------------------------------------------|-----------------------------------------------------------|------------------------------------------------------|--------------------------------------------------|-------------------------------------------------|---------------------------------------|-------------------------------------------------|-----------------------------------------------|
| Half-life                                                 | 17.65<br>hours                                            | 6.01<br>hours                                        | 2.80<br>days                                     | 6.73<br>days                                    | 67.71<br>minutes                      | 12.7<br>hours                                   | 2.70<br>days                                  |
| Decay<br>Mode                                             | 100%<br>Electron<br>Capture                               | Isomeric<br>Transitio<br>n                           | Electron<br>Capture                              | β <sup>–</sup><br>emission                      | 89% β+<br>emission,<br>11% EC         | 17.8%<br>β+,<br>38.4%<br>β-,<br>43.8%<br>EC     | β <sup>–</sup><br>emission                    |
| Primary<br>Imaging<br>Modality                            | SPECT,<br>potential<br>for Auger<br>therapy               | SPECT                                                | SPECT                                            | SPECT                                           | PET                                   | PET                                             | SPECT                                         |
| Primary Therapeu tic Applicati on                         | Auger<br>Electron<br>Therapy                              | None                                                 | Auger<br>Electron<br>Therapy                     | β <sup>–</sup><br>Radiothe<br>rapy              | None                                  | β <sup>–</sup><br>Radiothe<br>rapy              | β <sup>–</sup><br>Radiothe<br>rapy            |
| Key Gamma/ Positron Emission s (Energy in keV, Intensity) | 258.5<br>(11.7%),<br>260.6<br>(7.6%),<br>319.1<br>(10.6%) | 140.5<br>(89%)                                       | 171.3<br>(90.7%),<br>245.4<br>(94.1%)            | 112.9<br>(6.17%),<br>208.4<br>(10.36%)          | 511<br>(178%,<br>β <sup>+</sup> )     | 511<br>(35.6%,<br>β <sup>+</sup> )              | 411.8<br>(95.6%)                              |
| Key Particulat e Emission s (Energy in keV)               | Auger & Coster- Kronig electrons (various,                | Internal<br>Conversi<br>on<br>electrons<br>(various, | Auger & Internal Conversi on electrons (various, | β <sup>-</sup><br>(E <sub>max</sub> =49<br>7.3) | None                                  | β <sup>-</sup><br>(E <sub>max</sub> =57<br>9.4) | β <sup>-</sup><br>(E <sub>max</sub> =96<br>1) |



|                | low<br>energy) | low<br>energy)                           | low<br>energy) |         |                                          |           |         |
|----------------|----------------|------------------------------------------|----------------|---------|------------------------------------------|-----------|---------|
| Productio<br>n | Cyclotron      | Generato<br>r (from<br><sup>99</sup> Mo) | Cyclotron      | Reactor | Generato<br>r (from<br><sup>68</sup> Ge) | Cyclotron | Reactor |

## The Unique Potential of Gold-193

**Gold-193**'s decay via 100% electron capture is a key characteristic that sets it apart. This process leads to the emission of a cascade of low-energy Auger and Coster-Kronig electrons. These electrons have a very short range in tissue, depositing their energy in a highly localized manner. This makes <sup>193</sup>Au a promising candidate for targeted radionuclide therapy, specifically Auger electron therapy, where the goal is to deliver a cytotoxic dose to cancer cells while minimizing damage to surrounding healthy tissue.

Furthermore, the emission of gamma rays at energies suitable for Single Photon Emission Computed Tomography (SPECT) allows for non-invasive imaging and dosimetric calculations. This "theranostic" potential—the ability to both image and treat—is a highly sought-after characteristic in the development of next-generation cancer therapies.

# Experimental Protocols for Nanoparticle Radiolabeling

The successful labeling of nanoparticles with radiometals is a critical step in the development of radiopharmaceuticals. The choice of labeling strategy depends on the nanoparticle composition, the radiometal, and the desired in vivo stability. Two primary methods are employed: direct labeling and chelator-based labeling.

## General Workflow for Nanoparticle Radiolabeling





Click to download full resolution via product page

Caption: General workflow for nanoparticle radiolabeling.



Protocol 1: Direct Radiolabeling of Gold Nanoparticles with Technetium-99m

This protocol describes a common method for the direct labeling of gold nanoparticles where the nanoparticle surface itself has an affinity for the radiometal, often facilitated by a reducing agent.

### Materials:

- Gold nanoparticles (AuNPs) solution
- Sodium pertechnetate ([99mTc]NaTcO4) from a 99Mo/99mTc generator
- Stannous chloride (SnCl<sub>2</sub>) solution (freshly prepared)
- Phosphate-buffered saline (PBS), pH 7.4
- Size-exclusion chromatography column (e.g., PD-10)
- Instant thin-layer chromatography (ITLC) strips

### Procedure:

- To a sterile vial, add 1 mL of the AuNPs solution.
- Add 50  $\mu$ L of freshly prepared SnCl<sub>2</sub> solution (1 mg/mL in 0.1 M HCl) and incubate for 15 minutes at room temperature.
- Add 100-200 MBq of [99mTc]NaTcO4 to the vial.
- Incubate the reaction mixture for 30 minutes at room temperature with gentle shaking.
- Determine the radiolabeling efficiency by ITLC using saline as the mobile phase.
- Purify the <sup>99m</sup>Tc-labeled AuNPs using a size-exclusion chromatography column preequilibrated with PBS.



 Collect the fractions containing the radiolabeled AuNPs and assess their radiochemical purity by ITLC.

## Protocol 2: Chelator-Based Radiolabeling of Gold Nanoparticles with Lutetium-177

This protocol involves the use of a bifunctional chelator to stably incorporate the radiometal onto the nanoparticle surface. This is a versatile method applicable to a wide range of radiometals.

### Materials:

- Thiol-modified gold nanoparticles (AuNPs-SH)
- Maleimide-functionalized DOTA chelator (DOTA-Mal)
- Lutetium-177 chloride (177LuCl3) solution
- Ammonium acetate buffer, 0.1 M, pH 5.5
- Dimethylformamide (DMF)
- Size-exclusion chromatography column (e.g., PD-10)
- ITLC strips

### Procedure:

- Chelator Conjugation:
  - Dissolve DOTA-Mal in DMF.
  - Add the DOTA-Mal solution to the AuNPs-SH solution in a molar excess.
  - React for 2 hours at room temperature with gentle stirring.
  - Purify the DOTA-conjugated AuNPs (AuNPs-DOTA) by centrifugation and resuspension in ammonium acetate buffer.



- Radiolabeling:
  - To the AuNPs-DOTA solution, add the <sup>177</sup>LuCl₃ solution.
  - Incubate the reaction mixture at 95°C for 30 minutes.
  - Allow the mixture to cool to room temperature.
- Quality Control:
  - Determine the radiolabeling efficiency by ITLC using a suitable mobile phase (e.g., 50 mM DTPA).
  - Purify the <sup>177</sup>Lu-labeled AuNPs using a size-exclusion chromatography column.
  - Assess the final radiochemical purity.

## **Comparative Decay Pathways and Applications**

The decay pathway of a radiometal dictates its suitability for either imaging or therapy, or in the case of theranostic isotopes, both.









Click to download full resolution via product page

Caption: Decay pathways and applications of selected radiometals.

### Conclusion

**Gold-193** presents a compelling profile for the radiolabeling of nanoparticles, offering a unique combination of properties for both SPECT imaging and targeted Auger electron therapy. Its 17.65-hour half-life is suitable for tracking nanoparticle biodistribution over a relevant timescale. While the production of <sup>193</sup>Au via cyclotron is a consideration, its potential as a theranostic agent warrants further investigation and development. The choice of radiometal will ultimately depend on the specific research or clinical question being addressed, with factors such as desired imaging modality, therapeutic strategy, and logistical considerations playing a crucial role. This guide provides a foundational comparison to assist researchers in making an informed decision for their nanoparticle labeling needs.

 To cite this document: BenchChem. [Gold-193: A Comparative Guide to a Promising Radiometal for Nanoparticle Labeling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217023#gold-193-versus-other-radiometals-for-nanoparticle-labeling]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com